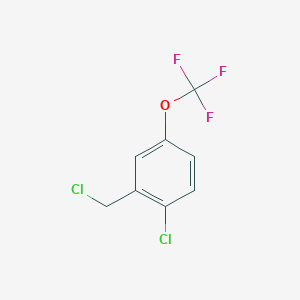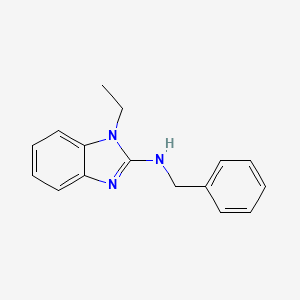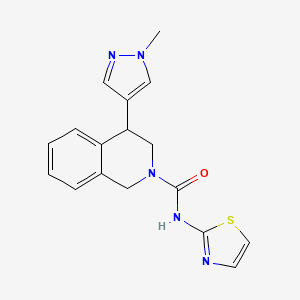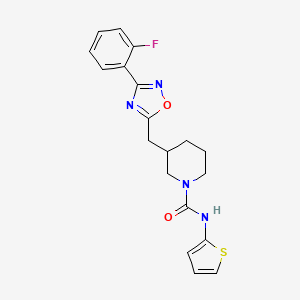
methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate” is a chemical compound. It is a derivative of Voriconazole, which is a triazole antifungal medication generally used to treat serious fungal infections .
Molecular Structure Analysis
The molecular structure of “methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate” can be analyzed using techniques like FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate” include a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 .科学的研究の応用
Pharmaceuticals: Antiviral Agents
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus due to their ability to bind with high affinity to multiple receptors . This suggests that methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate could be explored for its potential as an antiviral agent, particularly in the development of new medications targeting RNA and DNA viruses.
Cancer Therapy: Boron Neutron Capture Therapy (BNCT)
Boric acid derivatives, which are structurally related to the compound, have been utilized in BNCT for cancer treatment . The presence of a fluorine atom and a boron moiety within these compounds is crucial for their biological activity. Given the structural features of methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate, it could be a candidate for further research in the context of BNCT, potentially enhancing the treatment’s efficacy.
Organic Synthesis: Intermediate for Fluorinated Compounds
Fluorine-containing compounds are prevalent in medicinal chemistry due to their high biological activity and stability. Methyl 2-fluorobenzoate, a related compound, is used to synthesize various fluorinated structures . Therefore, the subject compound could serve as a valuable intermediate in the synthesis of novel fluorinated entities, which are often sought after in drug design and development.
Medicinal Chemistry: Local Anesthetics
Amide local anesthetics are widely used in clinical settings, and compounds containing both fluorine and amide functionalities, similar to the compound , have shown promise in cancer treatment . Research into the anesthetic properties of methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate could lead to the development of new anesthetic agents with potential applications in oncology.
Antimicrobial Research: Antibacterial and Antifungal Agents
Heterocycles like the 1,2,3-triazole moiety have been used to develop medicinal scaffolds with antimicrobial properties, including antibacterial and antifungal activities . The tetrazole group in the compound of interest is structurally similar to triazole, suggesting that it could be investigated for its antimicrobial potential, possibly leading to new treatments for bacterial and fungal infections.
Agricultural Chemistry: Plant Growth Regulators
Indole derivatives are structurally related to plant hormones like indole-3-acetic acid, which is involved in plant growth and development . By exploring the biological activity of methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate in plants, it could potentially be developed into a novel plant growth regulator, aiding in agricultural productivity.
Material Science: Organic Electronic Materials
The electronic properties of aromatic compounds like indoles make them suitable for use in organic electronic materials . The compound , with its aromatic benzoate core and electron-withdrawing fluorine atom, could be investigated for its electronic properties, potentially contributing to the development of new organic semiconductors or conductive materials.
特性
IUPAC Name |
methyl 2-fluoro-4-(5-methyltetrazol-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O2/c1-6-12-13-14-15(6)7-3-4-8(9(11)5-7)10(16)17-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLKJAQPVJQXKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC(=C(C=C2)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide](/img/structure/B2922689.png)


![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2922693.png)
![N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2922694.png)
![6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2922695.png)
![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B2922698.png)

![2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2922700.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloro-5-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2922704.png)



![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-fluorophenyl)urea](/img/structure/B2922711.png)